REACTION_CXSMILES
|
[CH2:1]1[C:5]2[CH:6]=[CH:7][C:8](N)=[CH:9][C:4]=2[CH2:3][O:2]1.N([O-])=[O:12].[Na+].NC(N)=O>O.OS(O)(=O)=O>[CH2:1]1[C:5]2[CH:6]=[CH:7][C:8]([OH:12])=[CH:9][C:4]=2[CH2:3][O:2]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1OCC2=C1C=CC(=C2)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
starch
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for 1 h the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir at 10° C. for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for 1.5 h
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
The hot mixture was filtered
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted with EtOAc (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1OCC2=C1C=CC(=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 974 mg | |
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |